molecular formula C10H17Cl2N3OS B6302623 2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride CAS No. 1432061-98-7

2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride

Cat. No.: B6302623
CAS No.: 1432061-98-7
M. Wt: 298.2 g/mol
InChI Key: UKNBBHOOMDHESD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride is a chemical compound with significant applications in medicinal chemistry. It is known for its role as a precursor in the synthesis of various pharmacologically active molecules. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a dihydrobenzo[d]thiazol-7(4H)-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride typically involves the reaction of 2-aminobenzothiazole with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as fractional crystallization and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .

Scientific Research Applications

2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.

    Medicine: It is a precursor in the development of drugs for neurological disorders, such as Parkinson’s disease.

    Industry: The compound is utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to the activation of downstream signaling pathways, resulting in the desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride is unique due to its specific substitution pattern and its ability to act as a precursor for a variety of pharmacologically active molecules. Its structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-amino-6-(propylamino)-5,6-dihydro-4H-1,3-benzothiazol-7-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.2ClH/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7;;/h6,12H,2-5H2,1H3,(H2,11,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNBBHOOMDHESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1=O)SC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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